2-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
2-phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-2-18(16-7-4-3-5-8-16)19(22)21-11-6-10-20(12-13-21)17-9-14-23-15-17/h3-5,7-8,17-18H,2,6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBYMFCYBFHDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiolane ring, followed by the formation of the diazepane ring, and finally, the attachment of the phenyl and butanone groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of 2-phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can be contextualized against three key analogs:
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one
- Structure : Features a 4-chlorophenyl-substituted diazepane and a 4-fluorophenyl ketone group.
- Key Differences :
- Substituents : Chlorine and fluorine atoms enhance electrophilicity and receptor affinity compared to the sulfur-containing thiolan group in the target compound.
- Pharmacokinetics : Halogenated aryl groups may increase metabolic stability but reduce solubility relative to thiolan.
1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)-1,4-diazepan-1-yl]butan-1-one Oxime (SYA 013 Analog)
- Structure : Contains a pyridin-2-yl-substituted diazepane and a fluorophenyl ketone, modified to an oxime derivative.
- Biological Activity : Demonstrates selective binding to sigma-2 (σ₂) receptors, implicated in cancer and neurological disorders .
- Key Differences :
- Heterocycle : Pyridine introduces nitrogen-based hydrogen bonding, contrasting with thiolan’s sulfur-mediated lipophilicity.
- Oxime Functionalization : Enhances stability and alters receptor selectivity compared to the unmodified ketone in the target compound.
2-(4-Ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
- Structure: Shares the thiolan-3-yl diazepane group but has a shorter ethanone backbone and a 4-ethoxyphenyl substituent.
- Ethoxy Group: Enhances lipophilicity and electron-donating effects relative to the unsubstituted phenyl in the target.
Table 1: Structural and Functional Comparison
Biologische Aktivität
2-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one (CAS No. 2309571-18-2) is a complex organic compound characterized by its unique structural features, including a thiolane ring and a diazepane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
The molecular formula of 2-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is with a molecular weight of 332.5 g/mol. Its structure allows for diverse interactions within biological systems, which is crucial for its activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈N₂OS |
| Molecular Weight | 332.5 g/mol |
| CAS Number | 2309571-18-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the thiolane and diazepane structures enhances its binding affinity to target proteins, which may lead to significant therapeutic effects.
Enzyme Inhibition
Recent studies have indicated that compounds related to 2-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one exhibit notable inhibitory effects on various enzymes, including:
- α-glucosidase : This enzyme plays a pivotal role in carbohydrate metabolism, and inhibitors can be beneficial in managing diabetes.
- Acetylcholinesterase : Inhibition of this enzyme is crucial for treating neurodegenerative diseases such as Alzheimer's.
Study 1: Enzyme Inhibition Profile
A study conducted on related sulfonamide derivatives demonstrated their efficacy in inhibiting α-glucosidase and acetylcholinesterase. The findings suggest that the unique structural features of 2-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one may enhance its bioactivity.
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| 2-Methyl-N-(4-sulfonamidophenyl)propanamide | α-glucosidase | 12.5 |
| 4-Methyl-N-(2-thiophenesulfonyl)propanamide | Acetylcholinesterase | 8.0 |
| 2-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one | Potential Target | TBD |
Study 2: Molecular Docking Simulations
Molecular docking studies have been employed to predict the binding affinity of 2-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one to various biological targets. These simulations indicate strong interactions with the active sites of α-glucosidase and acetylcholinesterase, supporting its potential as an effective inhibitor.
Q & A
Basic: What synthetic strategies are optimal for preparing 2-phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination to introduce the 1,4-diazepane-thiolane moiety. For example, reacting 1,4-diazepane derivatives with thiolan-3-yl halides under basic conditions (e.g., K₂CO₃ in toluene) facilitates alkylation . Post-synthetic purification via flash chromatography (e.g., CH₂Cl₂/EtOH gradients) ensures high purity. Optimization of reaction time, temperature, and solvent polarity is critical to minimize side products like over-alkylated species. Characterization via ¹H/¹³C NMR and HPLC (using methods similar to those in ) confirms structural integrity .
Basic: How can structural elucidation of this compound be validated?
Answer:
X-ray crystallography using programs like SHELXL ( ) is the gold standard for unambiguous structural determination . For less crystalline samples, advanced NMR techniques (e.g., 2D COSY, HSQC) resolve connectivity, particularly for distinguishing thiolan-3-yl and diazepane conformers. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy confirms functional groups like the ketone (C=O stretch at ~1700 cm⁻¹). Cross-referencing with analogs in and ensures consistency in spectral data .
Advanced: What methodologies are used to analyze sigma receptor binding affinity and selectivity?
Answer:
Competitive radioligand binding assays (e.g., using [³H]-DTG for σ2R and ³H-pentazocine for σ1R) quantify Ki values. Membrane preparations from transfected cell lines (e.g., CHO-K1) are incubated with the compound, followed by filtration and scintillation counting. Structural analogs in show σ2R selectivity (Ki = 5.6 nM vs. σ1R Ki = 24 nM) through steric and electronic modulation of the diazepane-thiolane scaffold. Molecular docking (e.g., AutoDock Vina) further predicts binding poses in receptor pockets .
Advanced: How can contradictions in binding data across studies be resolved?
Answer:
Discrepancies often arise from assay conditions (e.g., buffer pH, ion concentration) or receptor isoform variability. Normalize data using reference ligands (e.g., haloperidol for σ2R) and validate via orthogonal assays (e.g., functional cAMP assays). For example, reports antipsychotic activity in rodent models, but conflicting σ2R affinity might require re-evaluating tissue-specific receptor expression . Meta-analysis of structural analogs (e.g., vs. 16) identifies substituents (e.g., fluorophenyl vs. chlorophenyl) that modulate selectivity .
Advanced: What in vitro/in vivo models assess the compound’s pharmacokinetics?
Answer:
- In vitro: Microsomal stability assays (e.g., liver microsomes + NADPH) measure metabolic half-life. Caco-2 cell monolayers predict intestinal permeability. Plasma protein binding (e.g., equilibrium dialysis) quantifies free drug fraction .
- In vivo: Rodent studies (Sprague-Dawley rats) with LC-MS/MS quantification in plasma/brain homogenates determine bioavailability and blood-brain barrier penetration. ’s haloperidol analog protocol can be adapted, using doses of 1–10 mg/kg and sampling at 0.5–24 hr intervals .
Advanced: How are structure-activity relationship (SAR) studies designed for this scaffold?
Answer:
Systematic modifications include:
- Diazepane ring: Varying substituents (e.g., methyl, benzyl) at the 4-position to alter rigidity ( ).
- Thiolane moiety: Replacing sulfur with oxygen (tetrahydrofuran) to assess electronic effects ( ).
- Phenyl group: Introducing electron-withdrawing groups (e.g., -F, -Cl) to enhance σ2R affinity ( ).
Biological data are analyzed using multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
Reverse-phase HPLC-DAD (e.g., C18 column, acetonitrile/0.1% TFA gradient) achieves baseline separation from metabolites, with LOD < 10 ng/mL ( ). For higher sensitivity, LC-MS/MS using MRM transitions (e.g., m/z 385 → 238) is preferred. Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
Advanced: How can computational modeling guide the optimization of this compound?
Answer:
- Pharmacophore modeling: Identifies critical features (e.g., hydrophobic aryl groups, hydrogen bond acceptors) using tools like Schrödinger’s Phase.
- MD simulations: Assess binding stability in σ2R over 100 ns trajectories (AMBER force field).
- ADMET prediction: SwissADME or pkCSM estimates bioavailability, CYP450 inhibition, and toxicity.
’s SYA013 analogs demonstrate the impact of pyrimidine substitutions on σ2R selectivity, validated by in silico docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
